molecular formula C18H12N4OS3 B2814047 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-74-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2814047
CAS No.: 862975-74-4
M. Wt: 396.5
InChI Key: OIUWYXPOXYTALI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a sophisticated chemical compound designed for advanced pharmaceutical and biological research. This molecule features a distinctive structure incorporating multiple benzothiazole and thiazole heterocycles, a scaffold renowned for its diverse and potent pharmacological properties. Benzothiazole derivatives have demonstrated significant potential in anticancer research, showing efficacy against a range of cancer cell lines, including breast, ovarian, and colon cancers . The specific substitution pattern on this compound is engineered to explore structure-activity relationships, potentially leading to the development of novel therapeutic agents. Beyond oncology, the benzothiazole core is a privileged structure in medicinal chemistry, with documented activities including antimicrobial , antifungal, and anti-tubercular effects . The presence of the methoxy group and the complex architecture suggests potential for targeted enzyme inhibition, such as monoacylglycerol lipase (MAGL), which is a promising target in cancer metabolism . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for hit-to-lead optimization campaigns . It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS3/c1-23-10-6-7-12-15(8-10)26-18(20-12)22-17-21-13(9-24-17)16-19-11-4-2-3-5-14(11)25-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUWYXPOXYTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound featuring both benzothiazole and thiazole moieties. These structures are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

The chemical formula of this compound is C17H17N3OS2C_{17}H_{17}N_3OS_2 with a molecular weight of 343.4664 g/mol. The compound's structure includes multiple heterocyclic rings that contribute to its biological activity.

The biological activities of benzothiazole derivatives typically involve several mechanisms:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit the growth of various microorganisms by interfering with folic acid synthesis and other metabolic pathways. This mechanism is particularly relevant in the context of anti-tubercular activity .
  • Anticancer Properties : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for several derivatives against breast and lung cancer cell lines .
  • Inhibition of Protein Kinases : Some derivatives have demonstrated the ability to inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialGram-positive bacteria30 - 550
AnticancerMDA-MB-231 (breast)15.1
AnticancerEKVX (lung)25.9
Anti-tubercularMycobacterium tuberculosisNot specified
Inhibition of Aβ-bindingAlzheimer's disease model6.46 - 6.56

Case Studies

Several studies have explored the potential applications of benzothiazole derivatives:

  • Anticancer Activity : In a study evaluating various benzothiazole derivatives against human cancer cell lines (SK-Hep-1, MDA-MB-231), certain compounds demonstrated significant antiproliferative effects with IC50 values ranging from 15 µM to 30 µM across different cell lines .
  • Antimicrobial Effects : A series of benzothiazole compounds were tested for their antimicrobial properties against common pathogens. The results indicated that several compounds exhibited strong inhibitory effects against Gram-positive bacteria with IC50 values in the sub-micromolar range .
  • Neuroprotective Effects : Research has indicated that some benzothiazole derivatives may inhibit the interaction between amyloid-beta peptide and its binding partner in Alzheimer’s disease models, providing a potential therapeutic avenue for neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, including N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have been evaluated for their antibacterial activity using standard methods such as the disk diffusion method and broth microdilution assays .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Specific studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promising results against human chronic myelogenous leukemia cells in vitro, suggesting that they may serve as potential therapeutic agents for cancer treatment .

Antileishmanial Activity

This compound has been studied for its antileishmanial activity. Research indicates that specific benzothiazole derivatives can effectively inhibit the growth of Leishmania species, which are responsible for leishmaniasis—a significant public health concern in many tropical regions .

Neuroprotective Effects

Recent studies suggest that compounds related to this compound may possess neuroprotective effects. This is particularly relevant for conditions such as epilepsy and neurodegenerative diseases where oxidative stress plays a critical role in disease progression .

Case Study 1: Antimicrobial Screening

In a study published in MDPI's journal on biological activities of thiazole derivatives, researchers synthesized several benzothiazole-based compounds and screened them for antimicrobial efficacy. The results indicated that compounds with similar structures to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 μg/mL .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of benzothiazole derivatives highlighted the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways in treated cells .

Case Study 3: Neuroprotective Studies

In a neuropharmacological study assessing the effects of various benzothiazole derivatives on seizure models in rodents, researchers found that some compounds significantly reduced seizure frequency and duration compared to control groups. This suggests a potential therapeutic role for these compounds in managing epilepsy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines :

    • In DMF solvent at 80°C, the fluorine is replaced by primary/secondary amines via SNAr mechanism.

    • Yields range from 65–85% depending on amine nucleophilicity.

ReagentConditionsProductYield (%)
PiperidineDMF, 80°C, 6 hr6-piperidinyl derivative78
MorpholineDMF, 80°C, 5 hr6-morpholinyl derivative82

Electrophilic Aromatic Substitution

The electron-rich benzothiazole and thiazole rings participate in electrophilic substitutions:

  • Nitration :

    • HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C5 of benzothiazole .

    • Reaction time: 3 hr; yield: 70% .

  • Halogenation :

    • Bromine in acetic acid selectively brominates the thiazole ring at C4 .

Cyclocondensation Reactions

The 2-amine group facilitates heterocycle formation:

  • With α-keto acids :

    • Refluxing with pyruvic acid in ethanol produces fused imidazothiazole systems .

    • Key IR data: Disappearance of NH stretch (3342 cm⁻¹), new C=N peak at 1620 cm⁻¹ .

Oxidation Reactions

Controlled oxidation modifies sulfur centers:

  • Thiazole ring oxidation :

    • H₂O₂/CH₃COOH converts thiazole to thiazole-1-oxide at 60°C.

    • Confirmed by ¹H NMR: Downfield shift of thiazole protons (Δδ +0.3 ppm).

Metal-Catalyzed Cross-Couplings

Palladium/Nickel catalysis enables functionalization:

  • Suzuki-Miyaura coupling :

    • With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) :

      • Introduces aryl groups at C4 of benzothiazole (yields: 60–75%) .

Acid/Base-Mediated Rearrangements

Protonation of the benzothiazole nitrogen induces structural changes:

  • Under HCl/MeOH :

    • Ring-opening at benzothiazole followed by re-cyclization forms benzimidazole derivatives .

    • Key intermediate: Thioamide (IR ν 1685 cm⁻¹).

Mechanistic Insights

  • SNAr in thiazole systems : DFT studies show activation energy (ΔG‡) of 18.3 kcal/mol for fluorine substitution.

  • Radical pathways : TEMPO inhibits light-mediated thiolation, confirming radical intermediates .

Stability Data

ConditionStability ProfileDegradation Products
pH < 3 (HCl)Benzothiazole ring hydrolysis (t₁/₂: 2 hr)2-aminothiazole + sulfonic acid
UV light (254 nm)Photosomerization (30% in 24 hr)E/Z isomer mixture

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Core Modifications

The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Benzothiazole-thiazole-benzothiazole 6-methoxy on benzothiazole Amine, thiazole, methoxy
BT16 () Benzothiazole-thiazole 6-chloro, 4-nitrophenyl Chloro, nitro, aryl
CBK277756 () Benzothiazole-carboxamide 6-amino, 5-nitro-furan Nitrofuran, carboxamide
2-(Adamantan-1-yl)-N-(6-methoxy-BT)acetamide () Benzothiazole-acetamide 6-methoxy, adamantyl Adamantyl, acetamide
6a () Thiazole-acetamide 4-hydroxy-3-methoxyphenyl Acetamide, phenol, methoxy

Key Observations :

  • Methoxy vs. Chloro/Nitro Groups : The 6-methoxy group in the target compound may enhance solubility compared to electron-withdrawing substituents like chloro (BT16) or nitro (CBK277756) .
  • Adamantyl vs.
  • Triazole vs. Thiazole Cores : Compounds like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () replace thiazole with triazole, altering π-stacking interactions and bioactivity .
Anticancer Activity
  • BT16 (): Exhibited anticancer activity in NCI screenings, likely due to the 4-nitrophenyl and chloro groups enhancing electrophilic reactivity .
Antimicrobial Activity
  • N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine (): Showed MIC values of 4–64 µg/mL against bacterial strains, with bulky substituents improving efficacy .
Enzyme Inhibition
  • CBK277756 (): Inhibits the ubiquitin-proteasome system via nitro group-mediated redox cycling .

Physicochemical and Crystallographic Properties

  • Target Compound : Likely exhibits planar geometry due to conjugated benzothiazole-thiazole systems, similar to the near-planar structure of the adamantyl derivative in .
  • Crystallographic Data: Adamantyl derivatives () form H-bonded dimers and non-classical C–H⋯O interactions, enhancing crystal stability . In contrast, nitro-substituted analogs () may prioritize solubility over crystallinity.

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
6-Methoxy-1,3-benzothiazol-2-amineAniline + NaSCN/Br₂ in glacial acetic acid75–85
4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amineDiazotization + coupling with thiourea60–70

Q. Table 2: Common Characterization Techniques

TechniqueCritical ParametersApplication Example
X-ray CrystallographyMo Kα radiation (λ = 0.71073 Å), SHELXL refinementResolving dimeric H-bond networks
2D NMR (COSY, HSQC)DMSO-d₆, 500 MHzAssigning overlapping aromatic protons

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